- Synthesis, Characterization, and Transistor Response of Semiconducting Silole Polymers with Substantial Hole Mobility and Air Stability. Experiment and Theory, Journal of the American Chemical Society, 2008, 130(24), 7670-7685
Cas no 906372-08-5 (4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene)
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Chemical and Physical Properties
Names and Identifiers
-
- 4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-dihexyl-
- 2',3'-d]silole
- 4,4-DIHEXYL-4H-SILOLO[3,2-B:4,5-B']DITHIOPHENE
- OYMRXOLIWITNQN-UHFFFAOYSA-N
- 3,3'-Dihexylsilylene-2,2'-bithiophene
- J3.556.009B
- 4,4-di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
- 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b′]dithiophene (ACI)
- 4,4-Di-n-hexyl-4H-silolo[3,2-b:4,5-b′]dithiophene
- 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- CS-0435225
- SCHEMBL2610173
- MFCD22199160
- 4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
- BS-47353
- 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.0(2),?]undeca-1(8),2(6),4,9-tetraene
- 906372-08-5
- F74881
- 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
-
- Inchi: 1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3
- InChI Key: OYMRXOLIWITNQN-UHFFFAOYSA-N
- SMILES: S1C2C3=C([Si](C=2C=C1)(CCCCCC)CCCCCC)C=CS3
Computed Properties
- Exact Mass: 362.15600
- Monoisotopic Mass: 362.15581984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5
Experimental Properties
- PSA: 56.48000
- LogP: 6.51360
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505895-100mg |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene |
906372-08-5 | 97% | 100mg |
¥204.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505895-250mg |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene |
906372-08-5 | 97% | 250mg |
¥321.00 | 2024-04-26 | |
| eNovation Chemicals LLC | Y1266310-100mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 100mg |
$70 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1266310-250mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 250mg |
$80 | 2024-06-05 | |
| abcr | AB593268-250mg |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene; . |
906372-08-5 | 250mg |
€117.60 | 2024-07-24 | ||
| abcr | AB593268-1g |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene; . |
906372-08-5 | 1g |
€205.60 | 2024-07-24 | ||
| eNovation Chemicals LLC | Y1266310-1g |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 1g |
$145 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1266310-100mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 100mg |
$70 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1266310-250mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 250mg |
$85 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1266310-1g |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 1g |
$145 | 2025-02-21 |
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Dithienosilole- and Dibenzosilole-Thiophene Copolymers as Semiconductors for Organic Thin-Film Transistors, Journal of the American Chemical Society, 2006, 128(28), 9034-9035
Production Method 3
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Terpyridine-based donor-acceptor metallo-supramolecular polymers with tunable band gaps: Synthesis and characterization, Dyes and Pigments, 2016, 132, 142-150
Production Method 4
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Effect of branched alkyl chains attached at sp3 silicon of donor-acceptor copolymers on their morphology and photovoltaic properties, Journal of Polymer Science, 2012, 50(23), 4829-4839
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Raw materials
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Preparation Products
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Suppliers
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
Research Briefing on 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) and Its Applications in Chemical Biomedicine
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) is a silicon-bridged dithiophene derivative that has garnered significant attention in the field of chemical biomedicine due to its unique optoelectronic properties and potential applications in organic electronics, biosensing, and drug delivery systems. Recent studies have explored its synthesis, characterization, and functionalization, shedding light on its promising role in advancing biomedical technologies.
One of the key advancements in the research of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is its application in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The compound's high charge carrier mobility and stability under physiological conditions make it an excellent candidate for developing flexible and biocompatible electronic devices. A 2023 study published in Advanced Materials demonstrated that this compound, when incorporated into OPVs, achieved a power conversion efficiency of over 12%, highlighting its potential for use in implantable medical devices.
In the realm of biosensing, researchers have functionalized 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene with various biomolecules to create highly sensitive and selective sensors. For instance, a team at MIT developed a biosensor using this compound to detect glucose levels in real-time, with a detection limit of 0.1 nM. The sensor's performance was attributed to the compound's ability to facilitate electron transfer between the biomolecule and the electrode, as reported in ACS Sensors in early 2024.
Another promising application of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is in drug delivery systems. Its hydrophobic nature and ability to self-assemble into nanostructures make it suitable for encapsulating and delivering hydrophobic drugs. A recent study in Nature Communications showcased a nanoparticle system based on this compound that effectively delivered anticancer drugs to tumor sites, reducing systemic toxicity and improving therapeutic outcomes in mouse models.
Despite these advancements, challenges remain in the large-scale synthesis and biocompatibility assessment of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene. Researchers are actively working on optimizing synthetic routes to improve yield and purity, as well as conducting comprehensive toxicity studies to ensure its safety for clinical applications. Collaborative efforts between chemists, material scientists, and biomedical engineers are expected to drive further innovations in this area.
In conclusion, 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) represents a versatile and promising material in chemical biomedicine. Its applications in organic electronics, biosensing, and drug delivery highlight its potential to revolutionize various aspects of healthcare. Continued research and development will be crucial to overcoming existing challenges and unlocking its full potential in biomedical applications.
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